molecular formula C12H17F3N2O2 B11618045 [3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](cyclopropyl)methanone

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](cyclopropyl)methanone

Cat. No.: B11618045
M. Wt: 278.27 g/mol
InChI Key: RIGMJYSSYZXHEY-UHFFFAOYSA-N
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Description

3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound featuring a pyrazole ring substituted with a butyl group, a hydroxy group, a trifluoromethyl group, and a cyclopropylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide The butyl group is typically introduced through alkylation reactions, while the hydroxy group can be added via hydroxylation reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclopropylmethanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Trifluoromethyl iodide, nucleophiles

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds suggests that it may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activity.

Medicine

In medicinal chemistry, 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is investigated for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new therapeutics.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The hydroxy group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the cyclopropylmethanone moiety can interact with hydrophobic pockets, stabilizing the compound-enzyme complex. These interactions can modulate the activity of the target enzyme, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
  • 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylethanone
  • 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylpropanone

Uniqueness

The uniqueness of 3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific combination of substituents, which confer distinct physicochemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the cyclopropylmethanone moiety provides rigidity and steric bulk, influencing its interaction with biological targets. These features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H17F3N2O2

Molecular Weight

278.27 g/mol

IUPAC Name

[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C12H17F3N2O2/c1-2-3-4-9-7-11(19,12(13,14)15)17(16-9)10(18)8-5-6-8/h8,19H,2-7H2,1H3

InChI Key

RIGMJYSSYZXHEY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2CC2

Origin of Product

United States

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